molecular formula C7H5F2I B15199581 (Difluoroiodomethyl)benzene

(Difluoroiodomethyl)benzene

Cat. No.: B15199581
M. Wt: 254.02 g/mol
InChI Key: CWIZVESELDZBGY-UHFFFAOYSA-N
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Description

(Difluoroiodomethyl)benzene is a fluorinated aromatic compound characterized by a difluoroiodomethyl (–CF₂I) substituent attached to a benzene ring. This compound is notable for its unique reactivity in cyclization reactions, particularly in forming fluorinated carbocycles. Its synthesis involves intramolecular iodoarylation of 1,1-difluoro-1-alkenes bearing biaryl groups, which proceeds via regioselective carbon–carbon bond formation . The iodine atom and fluorine substituents confer distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H5F2I

Molecular Weight

254.02 g/mol

IUPAC Name

[difluoro(iodo)methyl]benzene

InChI

InChI=1S/C7H5F2I/c8-7(9,10)6-4-2-1-3-5-6/h1-5H

InChI Key

CWIZVESELDZBGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(F)(F)I

Origin of Product

United States

Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Difluoroiodomethyl)benzene involves its ability to act as a nucleophile in various chemical reactions. The difluoroiodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. This property makes it useful in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Regioselectivity : (Difluoroiodomethyl)benzene exhibits β-selectivity in cyclization, forming six-membered rings, while analogs lacking iodine (e.g., 2-(3,3-difluoroallyl)biaryls) favor α-selectivity, yielding seven-membered rings .
  • Functional Groups : The presence of iodine enhances electrophilicity, enabling cyclization, whereas sulfonyl or methyl groups in analogs alter solubility and stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Boiling Point (°C) Solubility Stability
This compound Not reported Not reported Low in water Air-sensitive
[(Difluoroiodomethyl)sulfonyl]benzene Not reported Not reported Moderate in DMF Stable at RT
1-(Difluoromethyl)-4-iodobenzene Not reported Not reported High in THF Light-sensitive
4-(Difluoromethyl)-2-fluoro-1-methylbenzene Not reported Not reported High in ethanol Stable

Notes:

  • Limited melting/boiling point data are available for these niche compounds, emphasizing the need for further characterization.
  • Solubility trends correlate with substituents: Sulfonyl groups enhance polarity, while methyl groups improve organic solvent compatibility .
Cyclization Reactions

This compound is pivotal in constructing dibenzo-fused six-membered carbocycles, which are challenging to synthesize using non-fluorinated precursors. In contrast, [(Difluoroiodomethyl)sulfonyl]benzene may serve as a sulfonylating agent but lacks documented cyclization utility .

Pharmaceutical Relevance
  • Benzene Derivatives : Fluorinated benzenes are widely used in drug design for their metabolic stability and lipophilicity. For example, 4-(Difluoromethyl)-2-fluoro-1-methylbenzene is explored in oncology research .

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